![molecular formula C10H21N3S B1476847 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine CAS No. 1872690-87-3](/img/structure/B1476847.png)
2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular formula of “2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine” is C10H21N3S. The molecular weight is 215.36 g/mol.Scientific Research Applications
Antitumor Activity
Piperazine derivatives have shown promising antitumor activities against various cancer cell lines. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety demonstrated significant antiproliferative effects against MCF-7 breast cancer cells, suggesting their potential as anticancer agents (Yurttaş et al., 2014). Similarly, compounds incorporating N-piperazines and related congeners were synthesized and evaluated for their antitumor activity on breast cancer (MCF-7) and leukemic (K562) cell lines, with certain derivatives displaying considerable cytotoxicity (Abadleh et al., 2014).
Antimicrobial and Antibacterial Properties
Research on new 1,2,4-triazole derivatives, including those with piperazine elements, has indicated good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007). This suggests the potential of these compounds in developing new antimicrobial agents. Additionally, novel compounds derived from nalidixic acid coupled with different amine tails, including 2-(4-methyl piperazine-1-yl) Ethan amine, showed promising antibacterial activities compared to standard drugs against several bacteria strains (AL-Duhaidahawi et al., 2020).
CO2 Capture and Separation
Piperazine and its derivatives have been explored for their efficacy in CO2 capture and separation. Piperazine-immobilized polymeric membranes, for instance, demonstrated high CO2 separation performance over H2 and CH4, highlighting their potential in environmental applications and industrial processes (Taniguchi et al., 2020).
properties
IUPAC Name |
2-[4-(thiolan-3-yl)piperazin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3S/c11-2-3-12-4-6-13(7-5-12)10-1-8-14-9-10/h10H,1-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSDHJPLZZHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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